Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a bis-benzothiazole-piperazine hybrid compound characterized by two benzo[d]thiazole moieties linked via a piperazine-methanone scaffold.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c24-18(17-20-13-5-1-3-7-15(13)25-17)22-9-11-23(12-10-22)19-21-14-6-2-4-8-16(14)26-19/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQFOFXVSLRFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine. This step often involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The piperazine nitrogen and benzothiazole sulfur atoms are primary sites for substitution.
Oxidation and Reduction Reactions
The benzothiazole sulfur and ketone group are susceptible to redox transformations.
Condensation and Cyclization
The ketone and amine groups participate in condensation reactions to form heterocycles.
Structural Modifications and SAR
Substituents on the benzothiazole and piperazine rings significantly influence reactivity and bioactivity:
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Electron-Withdrawing Groups (e.g., -CF₃, -NO₂):
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Electron-Donating Groups (e.g., -OCH₃, -CH₃):
Industrial and Synthetic Considerations
-
Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes for piperazine coupling .
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One-Pot Multicomponent Reactions: Achieve yields >80% by integrating benzothiazole formation and piperazine functionalization .
This compound’s versatility in undergoing diverse reactions underpins its utility in medicinal chemistry, particularly in developing anti-infective and CNS-targeted therapeutics. Future research should explore its catalytic and materials science applications.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with benzo[d]thiazole moieties, which are known for their diverse biological activities. The molecular formula of this compound is , with a molecular weight of approximately 472.62 g/mol. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Pharmacological Applications
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Anticancer Activity :
- Preliminary studies indicate that compounds similar to benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone may inhibit enzymes involved in cancer pathways. For instance, the compound has shown potential in inhibiting nitric oxide synthase (nNOS), which is implicated in various cancer types and neurodegenerative diseases .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- The structural characteristics of benzo[d]thiazole derivatives have been associated with antimicrobial properties. Research indicates that these compounds can interact with bacterial enzymes, providing a basis for their use as antimicrobial agents.
Case Study 1: Neuroprotective Potential
A study published in 2022 investigated the neuroprotective effects of a related compound on a Parkinson's disease model. The findings indicated significant binding affinity to nNOS, suggesting that modifications to the benzo[d]thiazole structure could enhance neuroprotective effects against oxidative stress-induced neuronal damage .
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer potential of similar compounds demonstrated their ability to inhibit key enzymes involved in tumor growth. These studies utilized various in vitro assays to confirm the efficacy of benzo[d]thiazole derivatives against cancer cell lines, showcasing their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves several pathways:
Enzyme Inhibition: It inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells.
Protein Binding: It binds to specific proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Boc-protected analogs (e.g., 4a) require deprotection for bioactivity, whereas the target compound’s lack of protecting groups may streamline pharmacokinetics .
Physicochemical Properties
Data from analogs suggest the following trends:
*Inferred from similar piperazine-benzothiazole derivatives .
Comparative Efficacy :
- The target compound’s bis-benzothiazole structure may enhance binding affinity compared to mono-substituted analogs (e.g., 15 or 13) due to increased π-π stacking and hydrophobic interactions .
Biological Activity
Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a piperazine ring, which is a common structural motif in many bioactive compounds. The molecular formula is with a molecular weight of 472.62 g/mol. This structure suggests potential interactions with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]thiazole moiety through cyclization reactions.
- Piperazine ring formation , often achieved via nucleophilic substitution.
- Final coupling to form the methanone linkage.
High-performance liquid chromatography (HPLC) is commonly used for purification and analysis of the synthesized compounds.
Antimycobacterial Activity
Research has shown that derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibit significant antimycobacterial properties. In vitro studies against Mycobacterium tuberculosis demonstrated that several compounds within this class possess minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 μM), indicating potent activity . Notably, compounds with trifluoromethyl substitutions showed enhanced efficacy .
Antitumor Activity
Benzo[d]thiazole derivatives are also investigated for their antitumor properties. Studies have indicated that certain analogs possess IC50 values indicating cytotoxic activity against various cancer cell lines, such as A-431 and Jurkat cells. Structure-activity relationship (SAR) analyses suggest that specific substitutions on the phenyl ring are crucial for enhancing antitumor activity .
Neuroprotective Effects
Recent investigations have highlighted the potential neuroprotective effects of these compounds, particularly as inhibitors of neuronal nitric oxide synthase (nNOS). One study reported that specific derivatives improved motor functions in a rat model of Parkinson's disease, suggesting their role in mitigating neurodegenerative processes . The most promising compound exhibited selective inhibition of nNOS with significant binding affinity, indicating therapeutic potential for neurological disorders .
Summary of Biological Activities
Case Studies
- Antimycobacterial Evaluation : A study synthesized 36 benzo[d]thiazole derivatives and evaluated their activity against M. tuberculosis. Six compounds showed promising results with MICs ranging from 2.35 to 7.94 μM, indicating their potential as new anti-tubercular agents .
- Neuroprotective Study : In a model of Parkinson's disease, compound 18 demonstrated significant neuroprotective effects by inhibiting nNOS and improving dopamine levels in the brain, highlighting its potential for treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for achieving high yields of Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives?
Methodological Answer: Synthesis typically involves coupling benzothiazole-containing intermediates with piperazine derivatives under reflux conditions. Key factors include:
- Solvent selection : Acetonitrile (CH₃CN) or DMF are preferred for their ability to dissolve polar intermediates .
- Catalysts : K₂CO₃ or NaH are used to deprotonate amines and facilitate nucleophilic substitution .
- Reaction time : 12–24 hours under reflux yields 50–86% for most derivatives (e.g., IT16 in a–f in ) .
Q. Example Table: Yield Optimization
| Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| IT16 | K₂CO₃ | CH₃CN | 12 | 86 | |
| 6a | NaH | DMF | 18 | 83 | |
| 5j | K₂CO₃ | CH₃CN | 24 | 58 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Standard characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., δ 12.78 ppm for NH in IT16 ; aromatic protons in 6a–f ).
- Mass spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (e.g., m/z 558 [M+H]⁺ for IT16 ).
- Elemental analysis : Matches calculated C/H/N percentages (e.g., 58.15% C in IT16 ).
Q. How are preliminary biological activities screened for these derivatives?
Methodological Answer:
- Antiproliferative assays : MTT tests against cancer cell lines (e.g., derivatives 5i–l in showed IC₅₀ values <10 μM ).
- Antimicrobial screening : Agar diffusion assays (e.g., compound 3b in inhibited S. aureus with MIC ≈4 μg/mL ).
- Anti-inflammatory models : COX-2 inhibition assays (e.g., derivatives 8a–e in reduced inflammation by 60–75% ).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent derivatives?
Methodological Answer:
- Electron-withdrawing groups : Chloro or nitro substituents on aryl rings enhance antimicrobial activity (e.g., 3b in vs. 3c ).
- Linker flexibility : Ethylene or triazole linkers improve binding to targets like 5-HT1A receptors .
- Hybridization : Benzothiazole-triazole hybrids (e.g., 5i–l ) show dual antiproliferative and anti-inflammatory effects.
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
Q. What strategies address low solubility in pharmacological assays?
Methodological Answer:
Q. How can in silico modeling predict binding modes to biological targets?
Methodological Answer:
Q. What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
